Butriptyline - 15686-37-0

Butriptyline

Catalog Number: EVT-1190036
CAS Number: 15686-37-0
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butriptyline is an organic tricyclic compound.
Butriptyline is a tricyclic antidepressant which has been used in Europe since 1974. It is the isobutyl side chain homologue of amitriptyline.
Source and Classification

Butriptyline is derived from the family of tricyclic antidepressants, which are known for their efficacy in treating major depressive disorders and other mood-related conditions. It is specifically noted for its action on serotonin transport mechanisms, contributing to its therapeutic effects .

Synthesis Analysis

The synthesis of butriptyline involves several chemical pathways, often starting from simpler precursor compounds. A notable method includes the reaction of nortriptyline derivatives with various alkylating agents to introduce the isobutyl side chain. The synthesis process can be summarized as follows:

  1. Starting Materials: Typically includes nortriptyline or its derivatives.
  2. Alkylation Reaction: The introduction of the isobutyl group is achieved through alkylation reactions, often utilizing reagents such as alkyl halides in the presence of bases like sodium hydride or potassium carbonate.
  3. Purification: Post-reaction, the product undergoes purification processes such as recrystallization or chromatography to isolate butriptyline from by-products.

The U.S. Patent 3,409,640 outlines specific procedures for synthesizing butriptyline, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Molecular Structure Analysis

Butriptyline's molecular structure can be characterized by its tricyclic framework, which consists of three interconnected rings. Key features include:

  • Molecular Formula: C19_{19}H23_{23}N
  • Molecular Weight: Approximately 281.39 g/mol
  • Structural Characteristics: The compound possesses a tertiary amine and an isobutyl side chain attached to one of the aromatic rings, which influences its pharmacological properties.

The structural analysis indicates that butriptyline's configuration allows it to interact effectively with neurotransmitter systems, particularly serotonin and norepinephrine transporters .

Chemical Reactions Analysis

Butriptyline participates in various chemical reactions typical of tricyclic antidepressants:

  1. Reactions with Neurotransmitter Transporters: It acts as a potent inhibitor of serotonin and norepinephrine reuptake, enhancing neurotransmitter availability in synaptic clefts.
  2. Metabolic Pathways: In vivo, butriptyline undergoes metabolism primarily via hepatic enzymes (CYP2D6 and CYP2C19), leading to active metabolites that contribute to its antidepressant effects.

These reactions are crucial for understanding how butriptyline exerts its therapeutic effects and how it may interact with other medications .

Mechanism of Action

Butriptyline's mechanism of action primarily involves the inhibition of serotonin transporters (SERT) and norepinephrine transporters (NET). This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety.

  • Serotonin Modulation: By blocking SERT, butriptyline enhances serotonergic signaling, which is pivotal for mood regulation.
  • Norepinephrine Effects: Similarly, inhibiting NET contributes to heightened norepinephrine levels, further supporting mood elevation and cognitive function.

Research indicates that these actions may also involve downstream effects on various signaling pathways associated with mood regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of butriptyline are essential for understanding its behavior in biological systems:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform; limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature variations.

These properties influence not only its formulation into pharmaceutical preparations but also its pharmacokinetics and bioavailability .

Applications

Butriptyline has several scientific applications beyond its use as an antidepressant:

The versatility of butriptyline underscores its significance not only as a treatment option but also as a subject of scientific inquiry into neurotransmitter dynamics .

Introduction to Butriptyline

Historical Development and Classification as a Tricyclic Antidepressant (TCA)

Butriptyline was developed by the pharmaceutical company Wyeth and introduced in the United Kingdom in 1974–1975 under brand names including Evadyne and Evadene [2] [5]. Its emergence followed the discovery of first-generation tricyclic antidepressants (TCAs) like imipramine and amitriptyline in the 1950s. Butriptyline was synthesized as a structural analog of amitriptyline, featuring an isobutyl side chain (N,N-dimethyl-2-methylpropylamine) instead of amitriptyline’s propylidene chain (N,N-dimethylpropylamine) [2] [10]. This modification aimed to alter receptor affinity profiles while retaining antidepressant efficacy.

Pharmacologically, butriptyline functions primarily through antagonism of histaminic (H₁), muscarinic, and serotonergic receptors (5-HT₂A), with comparatively weak inhibition of monoamine transporters [2] [10]. Early clinical trials positioned it as an effective antidepressant, though its commercial utilization remained limited relative to other TCAs. Prescription volumes in Europe reached only several thousand annually, reflecting its niche status despite demonstrated efficacy comparable to amitriptyline and imipramine in controlled studies [2] [6]. The compound’s INN (International Nonproprietary Name), BAN (British Approved Name), and DCF (Dénomination Commune Française) designate it uniformly as "butriptyline," with the hydrochloride salt form (CAS: 5585-73-9) employed therapeutically [2] [4].

Structural and Functional Distinctions Within the Dibenzocycloheptene Class

Butriptyline shares the tricyclic dibenzocycloheptene backbone characteristic of a subset of TCAs. This core structure comprises two benzene rings fused to a central seven-membered cycloheptene ring, formally termed 10,11-dihydro-5H-dibenzo[a,d][7]annulene [1]. Within this chemical subclass, variations in side-chain topology critically influence pharmacological behavior:

  • Fundamental Skeleton: The dibenzocycloheptene moiety provides a planar, lipophilic scaffold facilitating penetration of the blood-brain barrier and interaction with neuronal membrane proteins [1] [9]. Unlike tetracyclic antidepressants (e.g., maprotiline), this motif contains no heteroatoms within its fused rings.
  • Side-Chain Modifications: Butriptyline’s defining feature is its branched isobutyl side chain attached at position 5 of the heptene ring. The presence of a methyl group on the alpha-carbon (adjacent to the tertiary amine) distinguishes it from amitriptyline’s linear propylidene chain. This steric alteration reduces conformational flexibility and modulates interactions with neurotransmitter transporters and receptors [2] [9] [10].
  • Comparative Structural Analysis:

Table 1: Structural and Pharmacological Comparison of Dibenzocycloheptene TCAs

CompoundSide Chain StructureKey Pharmacodynamic Features
Butriptyline−CH₂CH(CH₃)CH₂N(CH₃)₂Potent H₁/5-HT₂A/mACh antagonist; Weak SERT/NET inhibitor (Ki >1,000 nM) [2] [10]
Amitriptyline−CH₂CH₂CH₂N(CH₃)₂Balanced SERT/NET inhibition (Ki ~20–100 nM); Strong H₁/mACh antagonism [9]
Nortriptyline−CH₂CH₂CH₂NHCH₃Preferential NET inhibition; Secondary amine; Reduced anticholinergic effects [8]

Metabolically, butriptyline undergoes hepatic N-demethylation to its active metabolite, norbutriptyline, analogous to the amitriptyline-nortriptyline conversion [2] [10]. The structural divergence from amitriptyline correlates with altered binding kinetics: butriptyline exhibits approximately 10-fold lower affinity for the serotonin transporter (SERT; Ki = 1,360–10,000 nM) compared to amitriptyline (Ki = 2.8–4.5 nM) [2] [9].

Position within the Atypical/Second-Generation TCA Taxonomy

Butriptyline is taxonomically classified among "atypical" or "second-generation" tricyclic antidepressants, alongside agents like iprindole, trimipramine, and amoxapine [2] [7] [8]. This classification reflects both chronological development and mechanistic divergence from classical TCAs:

  • Chronological Context: Atypical TCAs emerged later (1970s onward) than first-generation TCAs (1950s–1960s). Their designation as "second-generation" acknowledges refinements intended to mitigate adverse effects associated with potent monoamine reuptake inhibition or pronounced anticholinergic activity [7] [8].
  • Pharmacological Differentiation: Unlike prototypical TCAs (e.g., imipramine, desipramine), butriptyline demonstrates minimal norepinephrine reuptake inhibition (Ki = 5,100 nM human NET) and negligible serotonin reuptake blockade (Ki = 1,360–10,000 nM human SERT). Its primary actions involve antagonism at histamine H₁ (Ki = 1.1 nM), muscarinic acetylcholine (Ki = 35 nM), and serotonin 5-HT₂A receptors (Ki = 380 nM) [2] [10]. This profile aligns with trimipramine and contrasts sharply with the potent monoamine reuptake inhibition characteristic of first-generation TCAs.
  • Clinical Rationale: The development rationale for atypical TCAs centered on maintaining antidepressant efficacy while reducing autonomic (e.g., orthostatic hypotension, cardiac conduction delays) and anticholinergic (e.g., dry mouth, constipation) liabilities. Butriptyline’s receptor-focused mechanism—potentially acting via downstream modulation of monoaminergic signaling rather than direct reuptake blockade—exemplifies this strategy [2] [7] [8].

Table 2: Characteristics of Atypical/Second-Generation Tricyclic Antidepressants

FeatureFirst-Generation TCAsAtypical TCAs (e.g., Butriptyline)
Era of Introduction1950s–1960s (e.g., imipramine 1957)1970s onward (e.g., butriptyline 1974) [2]
Primary MechanismPotent SERT/NET inhibition (Ki <100 nM)Weak/no monoamine uptake; Strong receptor antagonism [2] [7]
Representative AgentsAmitriptyline, Imipramine, DesipramineButriptyline, Trimipramine, Iprindole, Amoxapine [2] [8]

This pharmacological divergence positions butriptyline as a serotonin-and histamine-directed modulator rather than a broad-spectrum monoamine reuptake inhibitor, underscoring its status within the atypical TCA subclass [2] [7] [8].

Properties

CAS Number

15686-37-0

Product Name

Butriptyline

IUPAC Name

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3

InChI Key

ALELTFCQZDXAMQ-UHFFFAOYSA-N

SMILES

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C

Synonyms

10,11-dihydro-N,N,beta-trimethyl-5H-dibenzo(a,d) cycloheptane-5-propylamine
AY 2014
AY 62014
AY-2014
AY-62014
butriptylene
butriptyline
butriptyline hydrochloride
butriptyline hydrochloride, (+-)-isomer
butriptyline, (+-)-isomer
Evadyne

Canonical SMILES

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.